1-Bromo-3-chloro-2-(methoxymethyl)benzene

Description

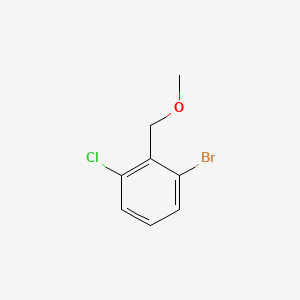

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-chloro-2-(methoxymethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGASZQLNZRWHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC=C1Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Investigation of Chemical Reactivity and Mechanistic Pathways

Reactivity of the Halogen Atoms in Aromatic Systems

The reactivity of the carbon-halogen bonds in 1-Bromo-3-chloro-2-(methoxymethyl)benzene is central to its utility as a synthetic intermediate. The difference in bond dissociation energies (C-Cl > C-Br) and the electronic influence of the ortho-methoxymethyl group are critical factors determining which halogen participates in a given reaction.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex.

Table 1: Predicted Reactivity in SNAr Reactions

| Reactant | Conditions | Predicted Outcome | Rationale |

|---|---|---|---|

| This compound + NaOCH₃ | Methanol, Reflux | No significant reaction | Ring is not sufficiently activated for nucleophilic attack. |

| This compound + NaOH | 340°C, High Pressure | Potential for substitution, but likely non-selective and with competing elimination | Forcing conditions might overcome the high activation energy. libretexts.org |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The selectivity of these reactions on di-halogenated substrates is primarily dictated by the relative rates of oxidative addition of the C-X bonds to the Pd(0) catalyst, which generally follows the order C-I > C-Br > C-Cl. nih.gov

The Suzuki-Miyaura coupling reaction pairs an organoboron compound with an organic halide. For this compound, a highly selective reaction is anticipated. The oxidative addition of the C-Br bond to the Pd(0) center is significantly faster than the addition of the more robust C-Cl bond. This inherent reactivity difference allows for the selective functionalization at the bromine-bearing carbon. nih.govrsc.org

This selective coupling would yield a 3-chloro-2-(methoxymethyl)biphenyl derivative, leaving the C-Cl bond intact for potential subsequent transformations under more vigorous conditions.

Table 2: Predicted Outcome of Selective Suzuki-Miyaura Coupling

| Aryl Halide | Coupling Partner | Catalyst System | Predicted Major Product |

|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Chloro-2-(methoxymethyl)-1,1'-biphenyl |

Similar to the Suzuki coupling, both Negishi and Stille couplings are expected to exhibit high selectivity for the C-Br bond over the C-Cl bond.

The Negishi coupling utilizes organozinc reagents, which are more reactive than organoboranes, often leading to faster reaction times. wikipedia.org The fundamental mechanism of oxidative addition remains the rate-determining step for selectivity, thus favoring reaction at the C-Br position.

The Stille coupling employs organotin (stannane) reagents. organic-chemistry.orgwikipedia.org While concerns about the toxicity of tin compounds exist, the reaction is known for its tolerance of a wide variety of functional groups. Again, the preferential oxidative addition of the C-Br bond to the palladium catalyst would lead to selective coupling at that site.

In both reactions, the methoxymethyl group is not expected to interfere with the catalytic cycle and may even promote reactivity through subtle electronic effects or coordination with the metal center.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a common method for preparing organometallic reagents, typically using organolithium or Grignard reagents. The rate of exchange is highly dependent on the halogen, following the trend I > Br > Cl. researchgate.net

When this compound is treated with one equivalent of an alkyllithium reagent (e.g., n-butyllithium) at low temperatures, a selective bromine-lithium exchange is expected to occur. This selectivity is driven by the greater reactivity of the C-Br bond. Furthermore, the oxygen atom of the ortho-methoxymethyl group can act as a coordinating group, stabilizing the resulting aryllithium intermediate and further directing the exchange to the C-Br position. This process, known as directed ortho-metalation, can enhance both the rate and regioselectivity of the reaction. nih.gov The resulting lithiated species can then be trapped with various electrophiles.

Table 3: Predicted Outcome of Metal-Halogen Exchange

| Reagent | Conditions | Predicted Intermediate | Subsequent Reaction with E⁺ |

|---|---|---|---|

| 1 equiv. n-BuLi | THF, -78 °C | 3-Chloro-2-(methoxymethyl)phenyllithium | Forms a new C-E bond at the former C-Br position. |

| 1 equiv. i-PrMgCl | THF, 0 °C to rt | 3-Chloro-2-(methoxymethyl)phenylmagnesium chloride | Forms a new C-E bond at the former C-Br position. organic-chemistry.org |

Elimination-Addition Mechanisms

Under conditions of a very strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide, aryl halides can undergo substitution via an elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. libretexts.orglibretexts.org This process involves the deprotonation of a hydrogen atom ortho to a halogen, followed by the elimination of the halide to form a triple bond within the aromatic ring.

For this compound, there are two possible protons that could be removed by a strong base: the proton at C4 (ortho to chlorine) and the proton at C6 (ortho to bromine). The acidity of these protons and the leaving group ability of the halogens (Br > Cl) will determine the potential benzyne intermediates.

Pathway A (Deprotonation at C6): Removal of the proton at C6, followed by elimination of the better leaving group, bromide, would generate 3-chloro-2-(methoxymethyl)benzyne .

Pathway B (Deprotonation at C4): Removal of the proton at C4, followed by elimination of chloride, would generate 4-bromo-3-(methoxymethyl)benzyne .

Given that bromide is a better leaving group than chloride, Pathway A is generally more probable. youtube.com Once the benzyne intermediate is formed, the nucleophile can attack either carbon of the triple bond. For an unsymmetrical benzyne, this can lead to a mixture of regioisomeric products. The directing effect of the methoxymethyl group would influence the site of nucleophilic attack, with attack often occurring at the carbon further from the electron-donating group to stabilize the resulting carbanion. masterorganicchemistry.com This would result in the formation of rearranged substitution products.

Transformations Involving the Methoxymethyl Ether Moiety

The methoxymethyl ether group at the 2-position is a key functional handle that can direct and facilitate a variety of chemical transformations. Its oxygen atom can act as a Lewis base, enabling coordination to metal centers and influencing the regioselectivity of reactions.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent functionalization of an aromatic ring. wikipedia.org The methoxy (B1213986) group is a well-established DMG, capable of coordinating with organolithium reagents to direct deprotonation to the adjacent ortho position. wikipedia.org In the case of this compound, the methoxymethyl ether can be anticipated to function as a DMG.

The interaction of the heteroatom on the DMG with lithium, which is a Lewis acid, facilitates the deprotonation of the nearest ortho position by a strong base like n-butyllithium, leading to the formation of an aryllithium intermediate. wikipedia.org This intermediate can then react with various electrophiles. However, the presence of bromo and chloro substituents on the ring introduces competitive pathways. The bromine atom, in particular, can also act as an ortho-directing group in metalation reactions. nih.gov The relative directing power of the methoxymethyl and bromo groups, as well as the steric hindrance imposed by the substituents, would be critical in determining the site of metalation.

Lewis Acid-Mediated Transformations

The oxygen atom of the methoxymethyl ether can also interact with Lewis acids, which can activate the molecule towards various transformations. For instance, in the context of Friedel-Crafts type reactions, coordination of a Lewis acid to the ether oxygen could enhance the electron-withdrawing nature of the substituent, thereby deactivating the ring towards electrophilic attack. Conversely, Lewis acids can be employed to mediate the cleavage of the methoxymethyl ether, a common protecting group strategy, to reveal the corresponding phenol (B47542). The choice of Lewis acid and reaction conditions would be crucial to achieve selective transformation without affecting the halogen substituents.

Regioselective Cleavage and Derivatization

The methoxymethyl (MOM) ether is a common protecting group for phenols. Its cleavage can be achieved under various conditions, including acidic hydrolysis or treatment with specific Lewis acids. The regioselective cleavage of the MOM group in this compound would yield 2-bromo-6-chlorophenol. This phenol could then be derivatized at the hydroxyl group, providing a route to a wide range of other functionalized compounds. The selective cleavage in the presence of the halo substituents would be a key synthetic challenge.

Electrophilic and Nucleophilic Aromatic Substitution Pattern Analysis

The reactivity of the benzene (B151609) ring in this compound towards substitution reactions is governed by the cumulative effects of the three substituents.

Directing Effects of Substituents

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene ring determine the position of the incoming electrophile. pressbooks.pub Substituents are broadly classified as activating or deactivating, and as ortho, para, or meta directors. pressbooks.publibretexts.org

Bromo and Chloro Groups: Halogens are deactivating groups due to their strong inductive electron-withdrawing effect, which makes the aromatic ring less nucleophilic. libretexts.orglumenlearning.com However, they are ortho, para-directors because the lone pairs on the halogen can donate electron density through resonance, stabilizing the carbocation intermediate (the arenium ion) when the electrophile attacks at the ortho or para positions. pressbooks.publibretexts.org

Methoxymethyl Group: The methoxymethyl group is an ether. The oxygen atom can donate electron density to the ring via resonance, making it an activating group and an ortho, para-director. lumenlearning.comlibretexts.org Activating groups increase the rate of reaction compared to benzene. lumenlearning.com

In this compound, the positions ortho to the methoxymethyl group are occupied by the bromo and chloro substituents. The position para to the methoxymethyl group is the C5 position. The positions ortho to the bromine are C2 (occupied) and C6. The position para to the bromine is C4. The positions ortho to the chlorine are C2 (occupied) and C4. The position para to the chlorine is C6.

The directing effects of the substituents are summarized in the table below:

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -Br | 1 | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |

| -Cl | 3 | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |

| -CH₂OCH₃ | 2 | Electron-withdrawing | Electron-donating | Activating | Ortho, Para |

Steric and Electronic Influences on Reactivity

Both steric and electronic factors play a crucial role in determining the reactivity of this molecule. nih.gov

Electronic Influences: The electron-donating resonance effect of the methoxymethyl group enhances the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. libretexts.org Conversely, the inductive electron withdrawal by the halogens deactivates the entire ring. libretexts.org The net effect is a complex electron density distribution that will favor attack at specific positions.

Steric Influences: The presence of three substituents in adjacent positions (1, 2, and 3) creates significant steric hindrance. Attack at the C6 position, which is ortho to the bromine atom, would be sterically hindered by the adjacent methoxymethyl group. Similarly, attack at the C4 position, ortho to the chlorine and para to the bromine, would also experience some steric hindrance. The C5 position, being para to the strongly activating methoxymethyl group and meta to both halogens, is likely the most sterically accessible and electronically favored position for electrophilic attack.

In the case of nucleophilic aromatic substitution (NAS), the reaction is favored by the presence of strong electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com While the halogens are deactivating in EAS, their electron-withdrawing nature can activate the ring towards NAS, particularly at the positions ortho and para to them. libretexts.orgyoutube.com A strong nucleophile could potentially displace one of the halogen atoms, with the regioselectivity being influenced by the stability of the intermediate Meisenheimer complex. libretexts.orglibretexts.org The presence of the other halogen and the methoxymethyl group would influence the stability of this intermediate and thus the reaction outcome.

Role As a Synthetic Intermediate in Complex Molecular Architectures

Application in Natural Product Total Synthesis

The precise arrangement of reactive handles on the benzene (B151609) ring of 1-Bromo-3-chloro-2-(methoxymethyl)benzene makes it a hypothetical cornerstone for the assembly of complex natural products.

Many marine and terrestrial organisms produce halogenated secondary metabolites with potent biological activities. The synthesis of these polyhalogenated natural products often requires the regioselective introduction of halogen atoms onto an aromatic core. The subject compound, with its distinct bromo and chloro substituents, could serve as a pre-functionalized building block. For instance, the differential reactivity of the C-Br and C-Cl bonds in metal-catalyzed cross-coupling reactions would allow for a stepwise and controlled elaboration of the aromatic scaffold.

A hypothetical synthetic route could involve the selective coupling at the more reactive C-Br bond, for example, via a Suzuki or Stille coupling, to introduce a key fragment of the natural product. The less reactive C-Cl bond could be retained for a subsequent transformation later in the synthetic sequence. The methoxymethyl (MOM) ether serves as a robust protecting group for the phenolic oxygen that would be revealed upon its cleavage, a common feature in many natural product backbones.

Table 1: Potential Sequential Cross-Coupling Reactions

| Reaction Step | Coupling Partner | Catalyst System (Hypothetical) | Resulting Bond Formation |

|---|---|---|---|

| 1 | Organoboron Reagent (R-B(OR)₂) | Pd(PPh₃)₄, Base | C-C bond at the initial bromo-position |

The ortho-disposed methoxymethyl and bromo substituents present an ideal platform for the construction of fused heterocyclic rings, a common structural motif in alkaloids and other bioactive natural products. quimicaorganica.org Following an initial functionalization at the C-Br position, the newly introduced group and the adjacent methoxymethyl ether could participate in an intramolecular cyclization.

For example, a Sonogashira coupling at the C-Br position to introduce an alkyne, followed by deprotection of the MOM ether to reveal a phenol (B47542), would set the stage for an intramolecular cyclization to form a benzofuran (B130515) ring. rsc.org Alternatively, introduction of a nitrogen-containing nucleophile could lead to the formation of indole (B1671886) or other nitrogen-containing heterocycles through an intramolecular amination reaction. researchgate.net The chlorine atom at the 3-position would remain as a handle for further diversification of the resulting heterocyclic system.

Utility in Pharmaceutical and Agrochemical Scaffold Construction

The development of new pharmaceuticals and agrochemicals often relies on the creation of novel molecular scaffolds that can be readily diversified. Halogenated aromatic compounds are particularly valuable in this regard due to their prevalence in bioactive molecules and their synthetic versatility. ncert.nic.inacs.org

The this compound scaffold can be envisioned as a precursor to a variety of biologically active compounds. The dihalogenated pattern is a feature found in numerous pharmaceuticals and agrochemicals, contributing to their binding affinity and metabolic stability. The methoxymethyl group can be a precursor to a phenol, a common hydrogen bond donor/acceptor in drug-receptor interactions.

Through sequential and regioselective cross-coupling reactions, a diverse library of compounds could be generated from this single starting material. For instance, the bromine could be converted to an amine via a Buchwald-Hartwig amination, and the chlorine could be used in a subsequent Suzuki coupling to introduce a different aryl group, leading to complex, three-dimensional structures with potential therapeutic applications. acs.org

Beyond its direct use in the synthesis of final targets, this compound can serve as a starting point for more complex and functionally dense intermediates. For example, conversion of the bromine to a boronic ester via a Miyaura borylation would yield a highly valuable intermediate. This new compound, a substituted chlorophenylboronic ester, could then be used in a vast array of subsequent coupling reactions.

Table 2: Hypothetical Transformation into Advanced Intermediates

| Reaction | Reagents | Product Type | Potential Subsequent Reactions |

|---|---|---|---|

| Miyaura Borylation | bis(pinacolato)diboron, Pd catalyst | Arylboronic Ester | Suzuki Coupling, Chan-Lam Coupling |

| Grignard Formation | Mg, THF | Arylmagnesium Halide | Nucleophilic addition to electrophiles |

Contribution to Materials Science Precursors

The synthesis of novel organic materials, such as those for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), often requires the assembly of large, conjugated polycyclic aromatic hydrocarbons (PAHs). nih.govresearchgate.netresearchgate.netnih.gov The dihalogenated nature of this compound makes it a potential building block for such materials.

Through iterative cross-coupling reactions, this compound could be used to construct extended π-systems. For example, a double Suzuki coupling reaction with a diboronic acid could lead to the formation of a larger, well-defined oligomer. The methoxymethyl group could be deprotected to introduce phenolic functionalities, which can be used to tune the electronic properties or solubility of the resulting material. While no direct applications have been reported, the structural features of this compound align with the requirements for precursors in the bottom-up synthesis of functional organic materials.

Advanced Spectroscopic and Spectrometric Characterization in Synthetic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For 1-bromo-3-chloro-2-(methoxymethyl)benzene, both ¹H and ¹³C NMR would provide critical information regarding the substitution pattern of the benzene (B151609) ring and the connectivity of the methoxymethyl group.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons and the protons of the methoxymethyl group. The three aromatic protons are chemically non-equivalent and would theoretically appear as a complex multiplet system. Their chemical shifts are influenced by the electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating nature of the methoxymethyl group. The methylene (B1212753) (-CH₂-) protons of the methoxymethyl group would likely appear as a singlet, as would the methyl (-OCH₃) protons, though at different chemical shifts.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the six unique carbon atoms of the benzene ring and the two carbon atoms of the methoxymethyl substituent. The chemical shifts of the aromatic carbons are influenced by the attached substituents. Carbons bearing the bromo and chloro substituents would be significantly shifted downfield.

To illustrate the expected chemical shifts, a predictive analysis based on the principles of additivity and data from similar compounds, such as 3-bromochlorobenzene and various substituted toluenes, can be formulated.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.6 | 125 - 135 |

| -CH₂- | ~4.5 | ~70 |

| -OCH₃ | ~3.4 | ~58 |

| C-Br | - | ~115 |

| C-Cl | - | ~133 |

| C-CH₂OCH₃ | - | ~138 |

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, electron ionization mass spectrometry (EI-MS) would be expected to produce a molecular ion peak ([M]⁺). A key feature of this molecular ion peak would be the characteristic isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks at m/z values corresponding to the different isotopic combinations.

Fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation would be the loss of the methoxymethyl group or parts of it. The benzylic cleavage to lose a methoxy (B1213986) radical (•OCH₃) would result in a prominent fragment ion. Subsequent loss of a halogen atom or other neutral fragments would further characterize the molecule's structure.

Expected Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Predicted m/z | Notes |

| [M]⁺ | 248, 250, 252 | Molecular ion cluster showing isotopic pattern of Br and Cl. |

| [M - OCH₃]⁺ | 217, 219, 221 | Loss of a methoxy radical. |

| [M - CH₂OCH₃]⁺ | 203, 205, 207 | Loss of the entire methoxymethyl group. |

| [C₆H₃BrCl]⁺ | 189, 191, 193 | Loss of the CH₂OCH₃ group and a hydrogen atom. The mass spectrum for 1-bromo-3-chloro-benzene shows a molecular ion at m/z 190, 192, and 194. nist.gov |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Reaction Outcomes

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. edinst.com

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic ring and the methoxymethyl group, C-O-C stretching of the ether linkage, and C-Br and C-Cl stretching. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. vscht.czlibretexts.org The ether C-O-C stretch usually gives a strong absorption in the 1260-1000 cm⁻¹ region. The C-Br and C-Cl stretching vibrations are found in the fingerprint region at lower wavenumbers. libretexts.org

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the benzene ring and the C-Br and C-Cl bonds, which may be weak in the IR spectrum.

Expected Infrared (IR) and Raman Active Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretch | 2950 - 2850 | Medium |

| C=C (aromatic) | Stretch | 1600 - 1450 | Medium to Weak |

| C-O-C (ether) | Asymmetric Stretch | 1260 - 1000 | Strong |

| C-Cl | Stretch | 850 - 550 | Medium to Strong |

| C-Br | Stretch | 690 - 515 | Medium to Strong |

X-ray Crystallography for Definitive Structural Determination of Derivatives

While obtaining suitable crystals of this compound itself might be challenging if it is a liquid or low-melting solid at room temperature, X-ray crystallography of a solid derivative would provide the most definitive structural proof. This technique can precisely determine the three-dimensional arrangement of atoms in a crystal lattice, confirming the substitution pattern on the benzene ring, bond lengths, bond angles, and the conformation of the methoxymethyl group. nih.gov

The structural analysis of related compounds, such as bromo-substituted glucose derivatives, has demonstrated the power of X-ray crystallography in elucidating the influence of halogen atoms on the crystal packing and intermolecular interactions, including hydrogen bonding. nih.govrsc.org In the case of a derivative of this compound, X-ray analysis would unambiguously confirm the ortho, meta, and para relationships of the substituents, which can be difficult to assign with certainty by spectroscopic methods alone, especially in complex substitution patterns. The resulting crystal structure would serve as an ultimate reference for the validation of the interpretations of NMR, MS, and IR/Raman data.

Computational and Theoretical Chemistry Investigations

Electronic Structure Analysis and Reactivity Prediction

The electronic nature of the aromatic ring in 1-bromo-3-chloro-2-(methoxymethyl)benzene is shaped by the interplay of the inductive and resonance effects of its three substituents: the bromo, chloro, and methoxymethyl groups.

Methoxymethyl Substituent: The methoxymethyl group (-CH₂OCH₃) is primarily an electron-donating group. The oxygen's lone pairs can participate in resonance with the benzene (B151609) ring, increasing the electron density, particularly at the ortho and para positions. This activating nature generally makes the ring more susceptible to electrophilic attack than benzene itself. msu.edustudymind.co.uk

The combined influence of these groups—two deactivating, ortho-para directing halogens and one activating ortho-para directing methoxymethyl group—results in a complex reactivity profile that can be elucidated through computational methods.

Density Functional Theory (DFT) Calculations on Aromatic System

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net For this compound, DFT calculations, likely using a functional like B3LYP combined with a basis set such as 6-311++G, would be employed to determine key electronic properties. acs.org

A primary output of DFT calculations is the molecular electrostatic potential (MEP) map. The MEP would visualize the electron density distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the MEP would likely show negative potential (red/yellow) concentrated on the oxygen atom of the methoxymethyl group and to a lesser extent, delocalized across the aromatic ring, influenced by the competing effects of the substituents. The regions ortho and para to the activating methoxymethyl group would be expected to show higher negative potential compared to the positions meta to it.

Table 1: Predicted Global Reactivity Descriptors from DFT

| Descriptor | Predicted Value (Illustrative) | Significance |

| Total Energy | Negative value (e.g., in Hartrees) | Represents the total electronic energy of the molecule at its optimized geometry. |

| HOMO Energy | ~ -7 to -9 eV | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy | ~ 0 to -2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | ~ 5 to 9 eV | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. A larger gap implies higher stability. researchgate.net |

| Hardness (η) | ~ 2.5 to 4.5 eV | Resistance to change in electron distribution; calculated from the HOMO-LUMO gap. |

| Softness (S) | ~ 0.11 to 0.2 eV⁻¹ | The reciprocal of hardness; indicates the capacity of a molecule to receive electrons. |

Molecular Orbital Analysis for Reaction Selectivity

The selectivity of electrophilic aromatic substitution reactions is often governed by the distribution of the Highest Occupied Molecular Orbital (HOMO). The HOMO represents the region from which electrons are most likely to be donated in a reaction with an electrophile. mdpi.com

For this compound, the HOMO would be expected to have significant electron density on the aromatic ring. The precise locations of the largest orbital lobes would indicate the most nucleophilic sites. Given the strong activating effect of the methoxy (B1213986) group in anisole, which directs substitution to the ortho and para positions, and the similar directing effect of halogens, it is predicted that the HOMO density would be highest at the C4 and C6 positions (para and ortho to the methoxymethyl group, respectively). mdpi.comlibretexts.org DFT calculations on bromobenzene (B47551) confirm that the highest atomic coefficients of the HOMO are indeed on the ortho and para positions. mdpi.com This would suggest that electrophilic attack is most likely to occur at these carbons.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed modeling of reaction mechanisms, including the identification of intermediates and the calculation of activation energies for transition states.

Energetic Profiles of Key Transformations

A key application of reaction pathway modeling would be to investigate electrophilic substitution reactions, such as nitration or halogenation. By mapping the potential energy surface, the energetic profiles for ortho, meta, and para attack can be calculated. This involves:

Modeling the reactant complex (the starting aromatic and the electrophile).

Locating the transition state structure for the electrophilic attack at each possible position (ortho, meta, para).

Calculating the structure of the sigma complex (Wheland intermediate) formed after the initial attack.

Modeling the transition state for the final proton loss to restore aromaticity.

The calculated activation energies for the initial attack at each position would reveal the most favorable reaction pathway. It is predicted that the activation energies for attack at the C4 and C6 positions would be significantly lower than for attack at the C5 position, confirming the ortho/para directing nature of the substituents.

Catalytic Mechanism Elucidation

The compound this compound could serve as a substrate in various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are common for aryl halides. Computational modeling can be instrumental in elucidating the mechanisms of these reactions. For example, in a palladium-catalyzed reaction, DFT could be used to model the key steps of the catalytic cycle:

Oxidative Addition: The insertion of the palladium catalyst into the C-Br or C-Cl bond. Calculations would likely show that oxidative addition is more favorable at the C-Br bond than the C-Cl bond due to the lower bond dissociation energy of the former.

Transmetalation: The transfer of an organic group from another reagent (e.g., an organoboron compound in a Suzuki reaction) to the palladium center.

Reductive Elimination: The final step where the new C-C or C-N bond is formed, and the palladium catalyst is regenerated.

Conformational Analysis and Stereochemical Considerations

Conformational analysis using molecular mechanics or DFT would identify the most stable conformers. Due to steric hindrance from the adjacent bromine atom, the methoxymethyl group would likely adopt a conformation where the methoxy group is pointed away from the bromine. Studies on other ortho-substituted anisoles and benzophenones have shown that steric effects from ortho groups can force substituents out of the plane of the benzene ring. rsc.orgcdnsciencepub.com It is expected that the lowest energy conformer of this compound would feature the C-O-C plane of the ether oriented perpendicularly to the benzene ring to minimize steric repulsion.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

As of the latest available research, specific Quantitative Structure-Activity Relationship (QSAR) studies focusing on derivatives of this compound for the synthetic exploration of analogues have not been reported in publicly accessible scientific literature. While QSAR is a widely utilized method in computational chemistry to correlate the chemical structure of compounds with their biological activity, no such models have been developed and published specifically for this chemical entity and its derivatives.

General QSAR studies on other classes of halogenated and methoxy-substituted benzene derivatives exist, but a direct application or extrapolation of these findings to this compound would be speculative and scientifically unsound without dedicated research. The development of a QSAR model for this compound would necessitate the synthesis of a series of derivatives, evaluation of their biological activity against a specific target, and subsequent computational analysis to derive a statistically significant correlation.

Due to the absence of specific research data, no data tables or detailed research findings on QSAR for this compound derivatives can be provided at this time.

Future Research Directions and Unexplored Reactivity

Development of Novel Catalytic Transformations

The presence of both bromine and chlorine atoms on the aromatic ring is of particular interest for selective cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in typical palladium-catalyzed reactions. This difference in reactivity could be exploited to achieve sequential, site-selective functionalization.

Future research could focus on the development of highly chemoselective catalytic systems for the mono-arylation or mono-alkenylation at the C-1 position (bearing the bromine atom) while leaving the C-3 position (bearing the chlorine atom) intact. Subsequent modification of the chlorine atom could then be achieved under more forcing reaction conditions or with a different catalytic system.

Furthermore, the application of dual catalytic systems, such as a combination of a photoredox catalyst and a nickel catalyst, could lead to novel transformations that are not achievable with traditional methods. acs.org These could include divergent C-C and C-N coupling reactions, providing access to a wider range of derivatives. acs.org The visible-light-driven reduction of the aryl halide bonds could also be explored as a method to generate aryl radicals, which can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.netnih.gov

Table 1: Potential Selective Cross-Coupling Reactions

| Reaction Type | Potential Reagent | Catalyst System | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, base | 3-Chloro-2-(methoxymethyl)-biphenyl derivative |

| Heck Coupling | Alkene | Pd(OAc)₂, ligand | 1-(Alkenyl)-3-chloro-2-(methoxymethyl)benzene |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, base | 1-(Alkynyl)-3-chloro-2-(methoxymethyl)benzene |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, ligand, base | N-Aryl-3-chloro-2-(methoxymethyl)aniline |

Asymmetric Synthesis Applications

The methoxymethyl group at the C-2 position introduces a potential element for asymmetric synthesis. While the compound itself is achiral, its derivatives could be employed in enantioselective transformations. For instance, the benzylic protons of the methoxymethyl group could potentially be involved in asymmetric metalation reactions, guided by a chiral ligand.

Another avenue for future research lies in the use of chiral catalysts to differentiate between the two enantiotopic faces of the aromatic ring in addition reactions to derivatives of the title compound. Moreover, the synthesis of chiral non-racemic derivatives of 1-bromo-3-chloro-2-(methoxymethyl)benzene could serve as building blocks for the synthesis of complex chiral molecules, including natural products and pharmaceuticals. The development of methods for the asymmetric synthesis of organoselenium compounds, for example, highlights the potential for creating chiral catalysts and building blocks from complex starting materials. nih.gov

Exploration of Green Chemistry Methodologies for Synthesis

The synthesis of polysubstituted benzenes often involves multiple steps and the use of hazardous reagents. rsc.orgnih.gov Future research should aim to develop greener synthetic routes to this compound and its derivatives. This could involve the use of organocatalysis to avoid heavy metal contaminants. rsc.orgnih.gov

One-pot tandem reactions, where multiple transformations occur in a single reaction vessel, could significantly improve the efficiency and reduce the environmental impact of the synthesis. nih.gov The use of more environmentally benign solvents, such as water or supercritical carbon dioxide, and energy-efficient reaction conditions, such as microwave or ultrasound irradiation, should also be investigated. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, should guide the development of new synthetic strategies. xjenza.org

Table 2: Green Chemistry Approaches for Polysubstituted Benzene (B151609) Synthesis

| Green Chemistry Principle | Potential Application |

|---|---|

| Atom Economy | One-pot tandem reactions, cycloadditions |

| Use of Catalysis | Organocatalysis, photocatalysis |

| Benign Solvents | Water, ionic liquids, supercritical fluids |

| Energy Efficiency | Microwave-assisted synthesis, sonochemistry |

Diversification of Functionalization Strategies

Beyond the well-established cross-coupling reactions, there is a need to explore a wider range of functionalization strategies for this compound. This includes the investigation of metal-halogen exchange reactions to generate organometallic intermediates, which can then be trapped with various electrophiles. chemicalbook.com The selective conversion of the bromo or chloro substituent to other functional groups, such as iodo, fluoro, or cyano, through metal-catalyzed halogen exchange reactions would further enhance the synthetic utility of this platform. rsc.orgfrontiersin.org

Furthermore, reactions involving the methoxymethyl group, such as ether cleavage followed by derivatization of the resulting alcohol, could provide another handle for molecular diversification. The development of methods for the direct C-H functionalization of the aromatic ring, while challenging due to the existing substitution pattern, could offer a highly efficient route to even more complex structures.

Q & A

Basic: What are the optimal synthetic routes for 1-bromo-3-chloro-2-(methoxymethoxy)benzene?

The compound can be synthesized via bromination of a substituted benzene precursor. A common method involves using bromine (Br₂) or N-bromosuccinimide (NBS) with catalysts like Fe or radical initiators (e.g., AIBN) . For example, brominating 2-(methoxymethoxy)methylbenzene under controlled conditions yields the target compound. Reaction parameters (temperature, solvent polarity) must be optimized to minimize side products like over-brominated species .

Basic: How can spectroscopic techniques confirm the structure of this compound?

- NMR : H NMR can identify the methoxymethyl group (δ ~3.3 ppm for OCH₃ and δ ~4.5 ppm for CH₂O) and aromatic protons (δ 6.5–7.5 ppm). C NMR distinguishes carbons adjacent to Br/Cl (deshielded signals) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (C₉H₁₀BrClO₂, m/z ~277.94) and isotopic patterns for Br/Cl .

Advanced: How do substituents influence regioselectivity in cross-coupling reactions with this compound?

The bromine atom is more reactive than chlorine in Suzuki or Ullmann couplings due to lower bond dissociation energy. However, steric hindrance from the methoxymethyl group at position 2 may direct coupling to position 4. Computational modeling (DFT) can predict transition-state geometries, while experimental screening of catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) validates regiochemical outcomes .

Advanced: What strategies resolve contradictions in reaction yields reported in literature?

Discrepancies often arise from trace moisture (hydrolyzing methoxymethyl groups) or impurities in starting materials. Systematic studies should:

- Use anhydrous solvents (e.g., THF over DCM) and molecular sieves.

- Monitor reaction progress via TLC/GC-MS to identify side products (e.g., dehalogenation or ether cleavage) .

Basic: What are the recommended storage conditions to ensure compound stability?

Store under inert gas (Ar/N₂) at −20°C in amber vials to prevent photodegradation. The methoxymethyl group is susceptible to hydrolysis; avoid exposure to humidity .

Advanced: How can computational chemistry predict biological interactions of this compound?

Molecular docking (AutoDock Vina) can model binding to enzymes like cytochrome P450 or receptors. Key parameters include:

- Electrostatic potential maps (EPM) to assess halogen bonding with active sites.

- ADMET predictions (SwissADME) for bioavailability and toxicity .

Basic: What purification methods are effective for isolating this compound?

- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate brominated byproducts.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (melting point ~80–85°C) .

Advanced: How does the methoxymethyl group affect electronic properties in catalytic applications?

The electron-donating methoxymethyl group increases electron density at the benzene ring, altering catalytic activity in Pd-mediated reactions. Cyclic voltammetry (CV) can quantify redox potentials, while Hammett plots correlate substituent effects with reaction rates .

Basic: What safety protocols are critical when handling this compound?

- Use PPE (gloves, goggles) due to skin/eye irritation risks (H315/H319).

- Work in a fume hood; brominated aromatics may release HBr upon decomposition .

Advanced: What analytical methods quantify trace impurities in synthesized batches?

- HPLC-PDA : C18 columns with acetonitrile/water gradients detect halogenated byproducts (LOD ~0.1%).

- ICP-MS : Measures residual metal catalysts (e.g., Fe) below 1 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.